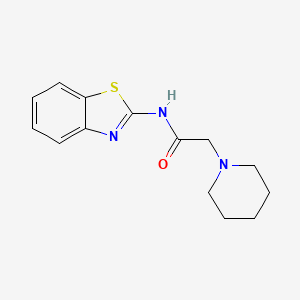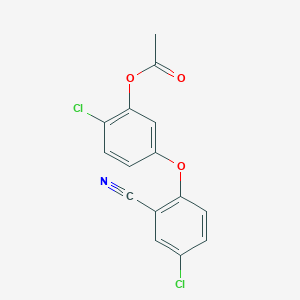
(2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile is a chiral compound with a unique structure that includes a cyclohexyl group, an ethylsulfanyl group, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environment-friendly and suitable for industrial amplification.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. The use of engineered bacteria containing carbonyl reductase, along with ultrasonic or pressurized disruption to obtain cell supernatant, is a key step in the process . This method is advantageous due to its high substrate concentration and wide substrate universality.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl and nitrile groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-3-Amino-2-Hydroxy-5-(Ethylsulfanyl)Pentanoyl-((S)-(-)-(1-Naphthyl)Ethyl)Amide
- (2S,3R)-2-(Ethylsulfanyl)-3-Methylhexane
Uniqueness
What sets (2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile apart from similar compounds is its unique combination of functional groups and chiral centers. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
67730-87-4 |
|---|---|
Molekularformel |
C12H18N2OS |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
(2S,3R)-1-cyclohexyl-2-ethylsulfanyl-4-oxoazetidine-3-carbonitrile |
InChI |
InChI=1S/C12H18N2OS/c1-2-16-12-10(8-13)11(15)14(12)9-6-4-3-5-7-9/h9-10,12H,2-7H2,1H3/t10-,12+/m1/s1 |
InChI-Schlüssel |
KYIHHIMGQOQYFL-PWSUYJOCSA-N |
Isomerische SMILES |
CCS[C@H]1[C@@H](C(=O)N1C2CCCCC2)C#N |
Kanonische SMILES |
CCSC1C(C(=O)N1C2CCCCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)



![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)






